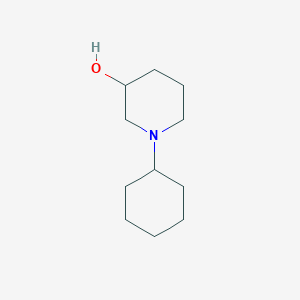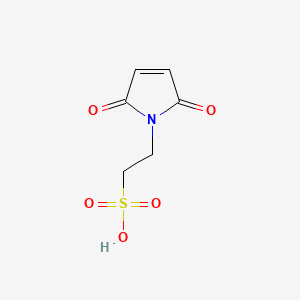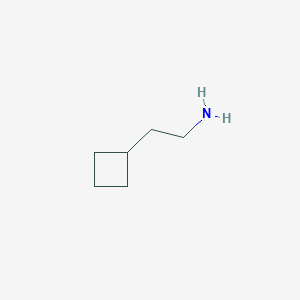![molecular formula C15H13NO3 B1370253 Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of readily available aryl chlorides and copper catalysis enhances the practicality of this method .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate has several scientific research applications:
Biology: This compound is investigated for its biological activities, including potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydrodibenzo[b,f][1,4]oxazepin-11-one: This compound is structurally similar and shares some chemical properties.
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine: Another related compound with similar structural features.
Uniqueness
Its synthesis methods and chemical reactivity also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-15(17)10-6-7-14-12(8-10)16-9-11-4-2-3-5-13(11)19-14/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
BEIVFAARVRCYAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1370178.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370185.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B1370187.png)








